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Compound of Interest

1-Chloro-4-
Compound Name:
(methoxymethyl)benzene

cat. No.: B1589812

This guide provides an in-depth technical overview of 1-Chloro-4-(methoxymethyl)benzene
(CAS No. 1195-44-4), a versatile aromatic building block. Designed for researchers, medicinal
chemists, and process development scientists, this document elucidates the compound's
synthesis, structural characteristics, reactivity, and potential applications, grounding theoretical
principles in practical, field-proven insights.

Molecular Identity and Physicochemical Landscape

1-Chloro-4-(methoxymethyl)benzene, also known as p-chlorobenzyl methyl ether, is a
disubstituted benzene derivative featuring a chloro substituent and a methoxymethyl group in a
1,4 (para) arrangement. This specific substitution pattern imparts a unique combination of
stability and reactivity, making it a valuable intermediate in multi-step organic synthesis.

A critical aspect of its identity is the differentiation from its common structural isomers, whose
distinct properties can be a source of confusion. The placement of the oxygen atom is the key
differentiator:

e 1-Chloro-4-(methoxymethyl)benzene (Target Molecule): The ether linkage is on the
benzylic carbon (Ar-CH2-O-CHs).

o 1-(Chloromethyl)-4-methoxybenzene: The ether is on the aromatic ring, and the chlorine is
on the benzylic carbon (CHs-O-Ar-CHz-Cl). This isomer is a potent lachrymator and highly
corrosive.

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b1589812?utm_src=pdf-interest
https://www.benchchem.com/product/b1589812?utm_src=pdf-body
https://www.benchchem.com/product/b1589812?utm_src=pdf-body
https://www.benchchem.com/product/b1589812?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 1-Chloro-4-methoxybenzene (p-Chloroanisole): Both the chloro and methoxy groups are
directly attached to the aromatic ring (CHs-O-Ar-Cl).

Understanding these structural nuances is paramount for sourcing the correct material and
predicting chemical behavior.

Core Properties

A summary of the key physicochemical properties for 1-Chloro-4-(methoxymethyl)benzene is
presented below.

Property Value Source(s)
CAS Number 1195-44-4 [1][2]
Molecular Formula CsHoCIO [1]
Molecular Weight 156.61 g/mol [1]
Appearance Light yellow to yellow liquid Vendor Data
IUPAC Name 1-chloro-4- [1][2]

(methoxymethyl)benzene

p-chlorobenzyl methyl ether, 4-
Synonyms [1]
chlorobenzyl methyl ether

XLogP3 (Computed) 2.5 [1]

N Room temperature, sealed in a
Storage Conditions ) Vendor Data
dry environment

Synthesis and Purification Strategy

While numerous suppliers offer this compound, understanding its synthesis is crucial for
process development and impurity profiling. A robust and common method for preparing
benzylic ethers is the Williamson ether synthesis, which is highly adaptable for this target. The
causality behind this choice lies in the high reactivity of the benzylic position and the
commercial availability of starting materials.
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Two primary, logically sound pathways are proposed:

e From 4-Chlorobenzyl Alcohol (Nucleophilic Substitution on Methyl Halide): This is often the
preferred route due to the lower toxicity of methyl iodide or sulfate compared to reagents like
sodium methoxide in excess.

e From 4-Chlorobenzyl Chloride (Alkoxide Nucleophilic Substitution): This route is also highly
effective, leveraging the reaction between a strong nucleophile (methoxide) and an
electrophilic benzylic halide.

The logical flow for the synthesis and purification is depicted below.
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Caption: General workflow for synthesis and purification.
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Detailed Experimental Protocol (Exemplary)

The following protocol describes the synthesis from 4-chlorobenzyl chloride. This method is

self-validating through in-process controls (TLC) and final product characterization.

Materials:

4-Chlorobenzyl chloride (1 equiv.)
Sodium methoxide (1.2 equiv.)
Anhydrous Methanol (as solvent)
Diethyl ether

Saturated aqueous NHaCl solution
Brine

Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar),
add anhydrous methanol. Cool the flask to 0 °C in an ice bath.

Methoxide Preparation: Carefully add sodium methoxide to the cold methanol and stir until
fully dissolved. Rationale: The dissolution is exothermic; pre-cooling prevents excessive
temperature rise.

Substrate Addition: Add 4-chlorobenzyl chloride dropwise to the stirred methoxide solution
over 15-20 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition controls
the exothermic reaction and minimizes side-product formation.

Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir
for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.
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o Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding
saturated aqueous NH4Cl solution. Rationale: This neutralizes the excess sodium
methoxide.

o Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water,
then shake to extract the product into the organic layer. Separate the layers and extract the
aqueous layer again with diethyl ether.

o Workup - Washing: Combine the organic layers and wash sequentially with water and then
brine. Rationale: Washing removes residual methanol and inorganic salts.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate the filtrate under reduced pressure using a rotary evaporator.

 Purification: Purify the resulting crude oil by vacuum distillation or flash column
chromatography on silica gel to yield 1-Chloro-4-(methoxymethyl)benzene as a clear to
light-yellow oil.

Structural Elucidation and Spectroscopic Analysis

Confirming the structure and purity of the final compound is non-negotiable. A combination of
NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive
characterization. While a public, peer-reviewed full data set for this specific compound is not
readily available, its spectral properties can be reliably predicted based on established
principles and distinguished from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

The key to NMR identification is the unique set of signals corresponding to the methoxymethyl
moiety and the para-substituted aromatic ring.
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Predicted .
. . . ] Assighment &
Nucleus Chemical Shift  Multiplicity Integration .
Rationale
(3, ppm)
Aromatic protons
ortho to the
1H NMR ~7.30 Doublet (d) 2H
chloro group
(AA'BB' system)
Aromatic protons
ortho to the
~7.25 Doublet (d) 2H methoxymethyl
group (AA'BB'
system)
Benzylic protons
(-CH2-0-).
~4.45 Singlet (s) 2H Deshielded by
the adjacent
oxygen.
Methyl protons (-
) O-CHs). Typical
~3.35 Singlet (s) 3H
for a methyl
ether.
Aromatic carbon
attached to the -
13C NMR ~137 Quaternary (C) -
CH20CHs group
(ipso-carbon).
Aromatic carbon
attached to the
~133 Quaternary (C) - ]
Cl atom (ipso-
carbon).
Aromatic
] carbons ortho to
~129.5 Tertiary (CH) -

the -CH20CHs
group.
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Aromatic
~128.5 Tertiary (CH) - carbons ortho to

the Cl atom.

Benzylic carbon

~74 Secondary (CHz)
(-CH2-0-).

Methyl carbon (-

~58 Primary (CHs -
y( ) O-CHs).

Distinguishing from Isomers:

¢ 1-(Chloromethyl)-4-methoxybenzene would show a methoxy signal at ~3.8 ppm (Ar-OCH?3)
and a chloromethyl signal at ~4.6 ppm (Ar-CH2Cl).

¢ 1-Chloro-4-methoxybenzene would lack any benzylic proton or carbon signals, showing only
aromatic signals and a methoxy signal at ~3.8 ppm.

Mass Spectrometry (MS)

Experimental GC-MS data are available for this compound.[1] The fragmentation pattern is a
key identifier.

e Molecular lon (M*): A peak will be observed at m/z = 156. The characteristic isotopic pattern
for one chlorine atom (M* and M+2 peaks in an approximate 3:1 ratio) is definitive.

o Key Fragment: The most prominent fragment is typically the tropylium-like ion resulting from
the loss of the methoxy group (-OCHs), giving a strong peak at m/z = 125 (the p-chlorobenzyl
cation). This fragmentation is highly diagnostic.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides confirmation of key functional groups.
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Wavenumber (cm~?) Intensity Vibration Type & Rationale
3100-3000 Medium Aromatic C-H stretch
) Aliphatic C-H stretch (from -
2950-2850 Medium-Strong
CHz- and -CHs groups)
C-O-C stretch (Ether linkage).
1150-1085 Strong This is a highly characteristic
band.
~1495, ~1450 Medium Aromatic C=C ring stretches
C-H out-of-plane bend,
850-800 Strong o ] o
indicative of 1,4-disubstitution
800-600 Medium-Strong C-Cl stretch

Chemical Reactivity and Synthetic Utility

The molecule possesses two primary sites of reactivity: the aryl chloride and the benzylic C-H
bonds. The methoxymethyl ether is generally stable under many reaction conditions, making it
an excellent spectator group or a stable structural element.
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1-Chloro-4-(methoxymethyl)benzene
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3. H3O* workup
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Suzuki Coupling Product Grignard Reaction Product
(Biaryl derivative) (e.g., Tertiary Alcohol)

Click to download full resolution via product page

Caption: Key reaction pathways for synthetic modification.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety is a suitable substrate for various palladium-catalyzed cross-coupling
reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a cornerstone of
modern medicinal chemistry for constructing biaryl structures.

Causality: The reaction works by the catalytic cycle involving oxidative addition of the
palladium(0) catalyst into the C-Cl bond, followed by transmetalation with an activated boronic
acid derivative and reductive elimination to form the new C-C bond.[3][5] While aryl chlorides
are less reactive than bromides or iodides, modern catalyst systems (e.g., using electron-rich,
bulky phosphine ligands like XPhos or SPhos) enable efficient coupling.

Synthetic Utility: This allows for the direct connection of the 4-(methoxymethyl)phenyl scaffold
to a wide array of other aromatic, heteroaromatic, or vinyl groups, providing a rapid route to
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increase molecular complexity.

Formation and Reaction of Organometallic Reagents

The aryl chloride can be converted into a Grignard reagent by reacting with magnesium metal
in an anhydrous ether like THF.[6][7][8]

Causality: The magnesium inserts into the carbon-chlorine bond, reversing the polarity of the
carbon atom from electrophilic to highly nucleophilic (carbanionic character). This "umpolung”
is a powerful synthetic transformation.

Synthetic Utility: The resulting Grignard reagent, 4-(methoxymethyl)phenylmagnesium chloride,
is a potent nucleophile and strong base. It can react with a wide range of electrophiles:

o Aldehydes/Ketones: To form secondary/tertiary alcohols.
» Esters: To form tertiary alcohols after double addition.[7]
e CO:z2: To form the corresponding benzoic acid derivative.

This pathway is fundamental for introducing the 4-(methoxymethyl)phenyl group onto carbonyl-
containing molecules.

Applications in Drug Discovery and Development

1-Chloro-4-(methoxymethyl)benzene is not an active pharmaceutical ingredient (API) itself
but serves as a valuable starting material or intermediate. Its structure contains motifs
commonly found in drug candidates.

» Scaffold for Biaryl Compounds: As detailed in the Suzuki coupling section, this molecule is
an ideal starting point for synthesizing biaryl compounds. The biaryl motif is a privileged
structure in medicinal chemistry, found in drugs targeting enzymes (e.g., kinases) and
receptors where the two aromatic rings can occupy distinct binding pockets.

 Introduction of a Stable, Lipophilic Group: The 4-(methoxymethyl)phenyl group provides a
moderately lipophilic and metabolically stable fragment. The ether linkage is generally more
resistant to metabolic cleavage than an ester or an unsubstituted benzyl group. This can be
used to occupy hydrophobic pockets in a protein target.
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 Vector for Further Functionalization: The chloro group serves as a versatile "handle." Beyond
the cross-coupling reactions discussed, it can be subjected to nucleophilic aromatic
substitution (under harsh conditions or if activated by other groups), Buchwald-Hartwig
amination, or reduction to afford the parent (methoxymethyl)benzene.

Safety, Handling, and Disposal

Proper risk assessment is mandatory before handling any chemical. While a specific,
comprehensive SDS for 1-Chloro-4-(methoxymethyl)benzene is not widely published, the
available data and structural alerts warrant significant caution.

Known Hazards:

e GHS Classification: At least one supplier indicates the GHS07 symbol, signifying
"Harmful/Irritant."[2]

Cautionary Data from Isomer (1-(Chloromethyl)-4-methoxybenzene, CAS 824-94-2): As a
precautionary measure, the hazards associated with the highly reactive isomer, 4-
methoxybenzyl chloride, should be considered as a potential risk profile until specific data for
the target compound becomes available. This isomer is classified as:

o Corrosive: Causes severe skin burns and eye damage.[9]
e Lachrymator: Causes tearing.[9]
o Toxic: May cause severe injury upon inhalation, ingestion, or skin contact.[9]

Handling Recommendations: Based on this information, 1-Chloro-4-
(methoxymethyl)benzene must be handled with the following engineering and personal
protective controls:

» Ventilation: Always use this chemical inside a certified chemical fume hood.

» Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-
retardant lab coat, and splash-proof safety goggles or a full-face shield.

» Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
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o Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from
incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not
dispose of it down the drain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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